molecular formula C6H6O3S B8566853 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- CAS No. 14300-67-5

2-Thiophenecarboxylic acid, 3-(hydroxymethyl)-

Cat. No.: B8566853
CAS No.: 14300-67-5
M. Wt: 158.18 g/mol
InChI Key: PRAILKFQHXJMPE-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- is a heterocyclic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . This method is known for its efficiency in generating thiophene derivatives.

Industrial Production Methods

Industrial production of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield thiophene-2,3-dicarboxylic acid, while substitution reactions can introduce functional groups such as halogens or alkyl groups into the thiophene ring.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

14300-67-5

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

3-(hydroxymethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H6O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9)

InChI Key

PRAILKFQHXJMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(1-Hydroxy-ethyl)-thiophene-2-carboxylic acid ethylamide (298 mg, 1.5 mmol) in 15 ml of aqueous 6N HCl solution is heated at 100° C. for 1.5 h. The reaction mixture is cooled to room temperature and the pH is adjusted to ˜8.5 with 30% aqueous NaOH solution and saturated aqueous sodium bicarbonate solution. The resulting solution is extracted with Dichloromethane. The aqueous layer is collected and acidified with aqueous 6N HCl until the pH˜1. The resulting solution is extracted with tBuOH-Ether. The combined organic extracts are dried and concentrated to give the title compound (25 mg, 10%).
Name
3-(1-Hydroxy-ethyl)-thiophene-2-carboxylic acid ethylamide
Quantity
298 mg
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reactant
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10%

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